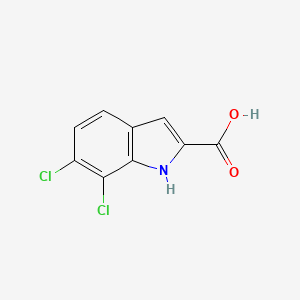

6,7-dichloro-1H-indole-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-dichloro-1H-indole-2-carboxylic Acid is a derivative of indolecarboxylic acids . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole . The molecular formula of this compound is C9H5Cl2NO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, with two chlorine atoms attached at positions 6 and 7 . The molecular weight of this compound is 230.05 .Physical And Chemical Properties Analysis

This compound is a solid compound . The boiling point of a similar compound, 5,7-dichloro-1H-indole-2-carboxylic acid, is 476.9°C at 760 mmHg .Scientific Research Applications

Allosteric Inhibition in Enzyme Research

6,7-Dichloro-1H-indole-2-carboxylic acid has been explored for its role as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. This property makes it significant in enzyme research, particularly in the study of metabolic pathways. Its ability to bind at the AMP regulatory site of this enzyme demonstrates a new approach in inhibiting fructose 1,6-bisphosphatase, which can be pivotal for drug design and understanding metabolic disorders (Wright et al., 2003).

Role in Receptor Antagonism

Another significant application of this compound is its role as a selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor. This aspect of this compound is crucial in neurochemical research, especially in studies related to neurological disorders and potential therapeutic agents (Baron et al., 2005).

Antibacterial and Antifungal Properties

Research has also shown that derivatives of indole-2-carboxylic acid exhibit significant antibacterial and moderate antifungal activities. This suggests potential applications in developing new antimicrobial agents, particularly against specific pathogens like Staphylococcus aureus and Escherichia coli (Raju et al., 2015).

Electrochemical Applications

Studies on the effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties have revealed that compounds like this compound could be influential in electrochemistry. This opens up avenues for its use in developing materials for supercapacitors and other electronic components (Ma et al., 2015).

Oxidation Chemistry

The oxidation chemistry of indole-2-carboxylic acid, which includes the 6,7-dichloro derivative, is another research area. Understanding the electrooxidation process and the resultant products in neutral aqueous solutions is essential for applications in organic synthesis and potentially in pharmaceuticals (Goyal & Sangal, 2005).

Antagonistic Activity in Medical Research

Its potential as a novel and highly potent and selective CysLT1 antagonist showcases the compound's relevance in medical research, particularly in the development of therapeutic agents targeting specific receptors (Chen et al., 2016).

Crystallographic Analysis

Crystallographic analysis of derivatives of this compound provides insights into its molecular structure, which is fundamental in drug design and the development of novel materials (Mao, 2011).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of a complex with the target molecule . This interaction can result in changes to the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, suggesting an impact on viral life cycle pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

6,7-dichloro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXCSCQQWQOWDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=C(N2)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2802427.png)

![5-(7-Fluoroquinazolin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2802428.png)

![1-(2-Azaspiro[5.6]dodecan-2-yl)prop-2-en-1-one](/img/structure/B2802437.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2802440.png)

![3-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B2802444.png)

![2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2802445.png)